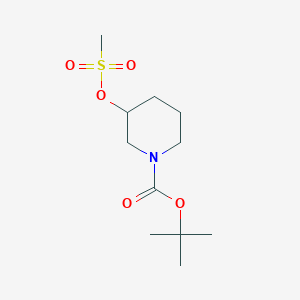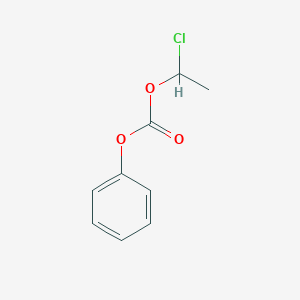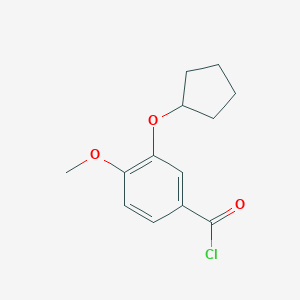
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolizine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) is not fully understood. However, it is believed that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a crucial role in maintaining tissue homeostasis. It is believed that this compound induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) has been found to exhibit several biochemical and physiological effects. In addition to its cytotoxic effects, this compound has been shown to possess antioxidant properties. It has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which play crucial roles in the regulation of neurotransmitter levels in the brain.
实验室实验的优点和局限性
One of the major advantages of using 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) in lab experiments is its potent cytotoxic effects against various cancer cell lines. This makes it an ideal candidate for the development of novel anticancer agents. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI). One area of research that holds promise is the development of novel anticancer agents based on this compound. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
合成方法
The synthesis of 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) has been achieved using various methods. One of the most commonly used methods involves the reaction of 1,2-diaminocyclohexane with ethyl acetoacetate in the presence of acetic anhydride. This reaction leads to the formation of 1,2,5,6-tetrahydro-4-pyridinecarboxaldehyde, which is then converted into the desired compound by reacting it with nitrous acid.
科学研究应用
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant biological activity, particularly in the area of cancer research. Several studies have shown that this compound possesses potent cytotoxic and antiproliferative properties against various cancer cell lines.
属性
CAS 编号 |
154922-76-6 |
|---|---|
产品名称 |
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI) |
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC 名称 |
(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,5,7-8,11H,2-4H2/t7-,8-/m1/s1 |
InChI 键 |
NDIHBTAFKOBOSL-HTQZYQBOSA-N |
手性 SMILES |
C1CN2CC=C([C@@H]2[C@@H]1O)C=O |
SMILES |
C1CN2CC=C(C2C1O)C=O |
规范 SMILES |
C1CN2CC=C(C2C1O)C=O |
同义词 |
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



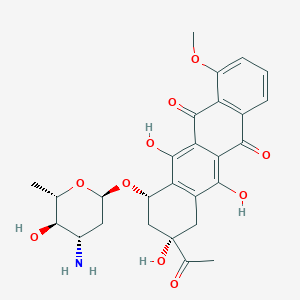

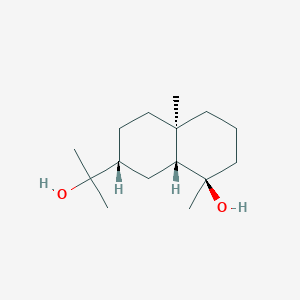
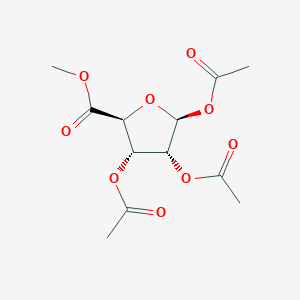
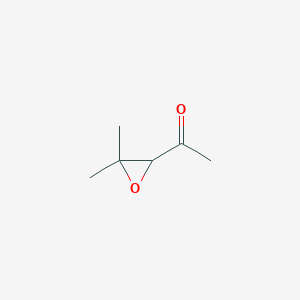

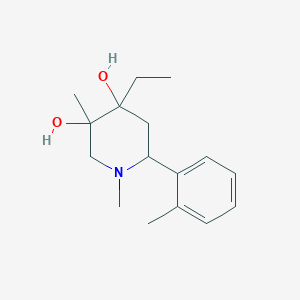
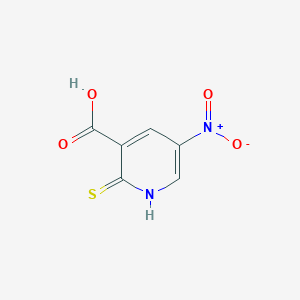
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)


